molecular formula C15H16N4O2 B2433101 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid CAS No. 1239757-39-1

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B2433101
CAS No.: 1239757-39-1
M. Wt: 284.319
InChI Key: GNUPAKSQMMDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C15H16N4O2 and a molecular weight of 284.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a benzoic acid moiety. It is used in various research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps :

    Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.

    Coupling with benzoic acid: The final step involves coupling the pyrimidine-pyrrolidine intermediate with benzoic acid under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways . The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of cellular signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid can be compared with other similar compounds, such as :

    4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound has a similar structure but contains a pyridine ring instead of a pyrrolidine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound has additional pyridine and pyrimidine rings, making it more complex.

The uniqueness of this compound lies in its specific combination of pyrrolidine, pyrimidine, and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(21)11-4-3-5-12(10-11)17-15-16-7-6-13(18-15)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,20,21)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUPAKSQMMDDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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